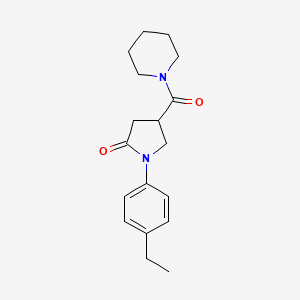
1-(4-ethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one
Overview
Description
1-(4-ethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic organic compound with a complex structure, combining a phenyl group with an ethyl substituent, a piperidine ring, and a pyrrolidinone moiety. Its unique architecture lends it specific chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically starts with the formation of the pyrrolidin-2-one core, which can be achieved through a series of steps involving the cyclization of appropriate precursors. Piperidine derivatives are then introduced under conditions that allow for the formation of the piperidin-1-ylcarbonyl group. The final step involves introducing the 4-ethylphenyl group through a Friedel-Crafts acylation or similar reaction, requiring strong acid catalysts like AlCl3 under controlled temperature conditions.
Industrial Production Methods: Industrial-scale production leverages efficient and scalable processes such as continuous flow synthesis, ensuring high yield and purity. Use of automated reactors and optimization of reaction conditions like temperature, pressure, and solvent systems is crucial.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to modifications on the phenyl ring or the piperidinyl group.
Reduction: Reduction reactions typically affect the carbonyl group, potentially converting it into alcohols under hydrogenation conditions.
Substitution: It undergoes electrophilic aromatic substitution on the phenyl ring and nucleophilic substitution on the piperidinyl group.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO4, CrO3 in acidic media.
Reduction: Catalysts such as Pd/C with hydrogen gas.
Substitution: Halogenating agents, strong bases like NaH, and nucleophiles.
Major Products Formed: Oxidation leads to hydroxylated derivatives, reduction products include alcohols, and substitution can result in a variety of functionalized compounds depending on the substituents.
Scientific Research Applications
Chemistry: Utilized in organic synthesis as an intermediate or as a reagent for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules due to its specific binding properties.
Industry: Uses in material science for the synthesis of novel polymers or as a component in chemical engineering processes.
Mechanism of Action
Mechanism: It exerts its effects through its ability to interact with various molecular targets. For instance, the compound's interaction with receptor sites or enzyme active sites may result in modulation of biological pathways.
Molecular Targets and Pathways: Targets may include protein receptors, enzymes, or nucleic acids, leading to effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
1-(4-chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one: Similar structure but with a chloro substituent, affecting its reactivity and interactions.
1-(4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one: The methyl group alters its steric and electronic properties.
1-(4-phenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one: Lacks the ethyl substituent, showing different biological activities.
Is this close to what you were looking for?
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-14-6-8-16(9-7-14)20-13-15(12-17(20)21)18(22)19-10-4-3-5-11-19/h6-9,15H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWDOVIUCEFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


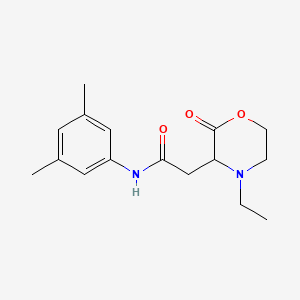
![N-[4-(benzyloxy)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4873156.png)
![N-[3-(dimethylamino)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4873159.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4873166.png)
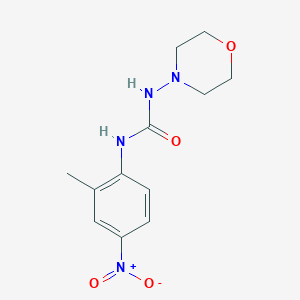
![ethyl 5-acetyl-2-({[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4873179.png)
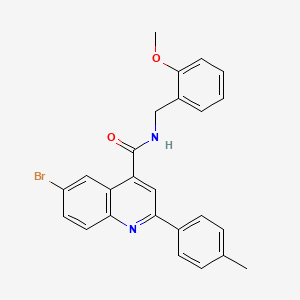
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B4873194.png)
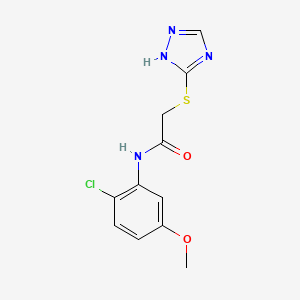
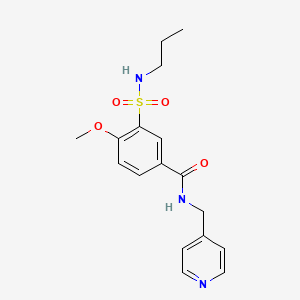
![N-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzenesulfonamide](/img/structure/B4873225.png)

![3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4873250.png)
![7-methyl-4-[(4-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B4873263.png)
